(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine
Description
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a secondary amine featuring two distinct substituents: a 3-methoxypropyl group and a 1-(3-methylthiophen-2-yl)ethyl group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or epigenetic enzymes, as suggested by analogs in the literature .
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
3-methoxy-N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C11H19NOS/c1-9-5-8-14-11(9)10(2)12-6-4-7-13-3/h5,8,10,12H,4,6-7H2,1-3H3 |
InChI Key |
SKJJIIZAMJTGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methoxypropylamine with 3-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its amine group allows it to form stable complexes with metal ions, which can be used in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The thiophene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity/Findings | References |
|---|---|---|---|---|---|
| (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine (Target Compound) | C₁₁H₁₉NOS* | 213.34* | 3-Methoxypropyl, 3-methylthiophen-2-yl | Hypothesized CNS activity; enhanced solubility due to methoxy group | |
| [3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine | C₁₂H₂₂N₂S | 226.38 | Dimethylaminopropyl, 3-methylthiophen-2-yl | Potential anticonvulsant/antinociceptive activity; higher basicity than target compound | |
| 1-(3-Methylthiophen-2-yl)ethylamine | C₉H₁₅NS | 169.29 | Propyl, 3-methylthiophen-2-yl | Reduced polarity; likely improved blood-brain barrier penetration | |
| 1-(3-Chlorophenyl)ethylamine | C₁₂H₁₈ClNO | 227.73 | 3-Chlorophenyl, 3-methoxypropyl | Increased lipophilicity; potential selectivity for halogen-sensitive targets | |
| 1-(2-Methoxyphenyl)ethylamine | C₁₃H₂₁NO₂ | 223.31 | 2-Methoxyphenyl, 3-methoxypropyl | Dual methoxy groups may enhance metabolic stability | |
| 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate | C₂₃H₃₀N₄O₅S | 474.58 | Methoxypropyl-piperidine, oxadiazole | 5-HT4 receptor ligand for Alzheimer’s disease; spacer improves bioavailability |
*Note: The target compound’s molecular formula and weight are inferred from structural analysis of analogs.
Key Findings from Comparative Analysis
Impact of Methoxypropyl Group :
- The 3-methoxypropyl substituent enhances solubility compared to purely alkyl chains (e.g., propyl or pentyl) due to its ether oxygen, which facilitates hydrogen bonding .
- In epigenetic inhibitors, this group conferred selectivity for G9a over DNMT1, suggesting its role in modulating enzyme interactions .
Role of Thiophene Moieties :
- The 3-methylthiophen-2-yl group contributes to aromatic stacking interactions, critical for binding to CNS targets (e.g., anticonvulsant activity in compounds) .
- Replacement with phenyl or chlorophenyl groups (–20) alters lipophilicity and electronic properties, affecting target selectivity .
Substituent Flexibility :
Biological Activity
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. The compound's unique structure, featuring a methoxypropyl group and a thiophene moiety, allows for diverse interactions with biological targets, making it a subject of interest for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉NOS, and it has a molecular weight of approximately 213.34 g/mol. The presence of the amine group enables it to form stable complexes with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NOS |
| Molecular Weight | 213.34 g/mol |
| Functional Groups | Amine, Methoxy, Thiophene |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can participate in hydrogen bonding and ionic interactions, while the thiophene ring may engage in π-π interactions, enhancing the compound's binding affinity to its targets. This dual interaction mechanism can influence the activity and function of various enzymes and receptors.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been utilized as a ligand in enzyme studies, demonstrating potential for modulating enzyme activity.
- Receptor Binding : Its structure allows it to bind effectively to certain receptors, which could lead to pharmacological effects.
- Pharmacological Potential : Research indicates that this compound may serve as a lead for developing new drugs targeting specific biological pathways.
Case Studies
Case studies focusing on the biological activity of this compound have highlighted its potential applications in various therapeutic areas:
- Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Further research is necessary to establish the specific effects of this compound on cancerous cells.
- Antimicrobial Properties : Initial findings suggest potential efficacy against various bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Research Findings
Recent investigations into this compound have revealed insights into its pharmacological profile. For instance:
- A study demonstrated that compounds with similar structures exhibited significant inhibition of specific enzymes involved in metabolic pathways.
- Another study highlighted the importance of the thiophene moiety in increasing the compound's lipophilicity, which may enhance bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
